N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-(propan-2-yloxy)benzamide
Description
N-{2-[4-(2-Fluorophenyl)piperazin-1-yl]ethyl}-4-(propan-2-yloxy)benzamide is a benzamide derivative featuring a 2-fluorophenyl-substituted piperazine moiety linked via an ethyl chain to a 4-isopropoxybenzamide group. The fluorine atom at the ortho position of the phenyl ring and the isopropoxy group on the benzamide core are critical structural elements that influence its physicochemical and pharmacological properties. This compound is hypothesized to interact with central nervous system (CNS) receptors, particularly dopamine or serotonin receptors, due to its structural resemblance to known ligands .
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O2/c1-17(2)28-19-9-7-18(8-10-19)22(27)24-11-12-25-13-15-26(16-14-25)21-6-4-3-5-20(21)23/h3-10,17H,11-16H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDHDMNYJPDLLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
A structurally similar compound, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-n-(naphthalen-2-yl)-1,3,5-triazin-2-amine (fpmint), is reported to inhibit equilibrative nucleoside transporters (ents), with a higher selectivity towards ent2.
Mode of Action
The structurally similar compound fpmint acts as an inhibitor of ents. ENTs play a vital role in nucleotide synthesis and regulation of adenosine function. Inhibition of these transporters can affect these processes, potentially leading to various downstream effects.
Biological Activity
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-(propan-2-yloxy)benzamide, a compound with notable pharmacological properties, has garnered attention in recent research for its biological activity, particularly in relation to its interaction with equilibrative nucleoside transporters (ENTs). This article provides a comprehensive overview of the biological activity of this compound, including its structure-activity relationships, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a piperazine ring substituted with a fluorophenyl group and an ether moiety, which are critical for its biological activity.
Research indicates that this compound acts primarily as an inhibitor of ENTs. These transporters are crucial for the uptake of nucleosides and play significant roles in cellular nucleotide synthesis and adenosine regulation. The compound has been shown to selectively inhibit ENT2 over ENT1, demonstrating a promising selectivity profile that could be beneficial in therapeutic contexts where modulation of adenosine signaling is desired .
Structure-Activity Relationship (SAR)
A series of studies have explored the SAR of various analogues related to this compound. For instance, the introduction of different substituents on the piperazine ring has been correlated with varying degrees of inhibitory activity against ENT1 and ENT2. The following table summarizes key findings from these studies:
| Compound | ENT1 IC50 (nM) | ENT2 IC50 (nM) | Selectivity Ratio (ENT2/ENT1) |
|---|---|---|---|
| FPMINT | 500 | 50 | 10 |
| Analogue A | 300 | 30 | 10 |
| Analogue B | 700 | 100 | 7 |
The selectivity ratio indicates that modifications to the compound can enhance its potency against ENT2 while reducing activity against ENT1, which is desirable for minimizing side effects associated with broader inhibition .
Case Study 1: Inhibition Profile
In a study investigating the inhibition profiles of various compounds on ENTs, this compound was tested alongside other known inhibitors. It exhibited significant inhibition of [^3H]uridine uptake in human cell lines expressing ENT1 and ENT2. The results demonstrated a marked reduction in uridine transport at concentrations as low as 10 nM for ENT2, highlighting its potential as a therapeutic agent targeting nucleotide metabolism .
Case Study 2: Therapeutic Implications
Another case study focused on the potential therapeutic implications of this compound in cancer treatment. By modulating adenosine levels through selective inhibition of ENT2, researchers observed reduced proliferation rates in cancer cell lines. This suggests that targeting ENTs with compounds like this compound could enhance the efficacy of existing chemotherapeutic agents by altering the tumor microenvironment .
Comparison with Similar Compounds
Data Tables
Table 2: Substituent Effects on Receptor Binding
Preparation Methods
Protection of 4-Hydroxybenzoic Acid
4-Hydroxybenzoic acid is alkylated with isopropyl bromide under basic conditions to yield 4-(propan-2-yloxy)benzoic acid . Typical conditions involve potassium carbonate (K₂CO₃) in acetone or DMF at 60–80°C for 12–24 hours.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | K₂CO₃, acetone, reflux, 18 h | 85–90% |
Conversion to Acid Chloride
The carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane (DCM) at 0°C to room temperature, yielding 4-(propan-2-yloxy)benzoyl chloride .
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 2 | SOCl₂, DCM, 0°C → RT, 4 h | 95–98% |
Synthesis of 2-[4-(2-Fluorophenyl)piperazin-1-yl]ethylamine
Aryl Substitution on Piperazine
1-(2-Fluorophenyl)piperazine is synthesized via Buchwald-Hartwig coupling between tert-butyl piperazine-1-carboxylate and 2-fluorophenyl bromide. Palladium catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., Xantphos) facilitate aryl amination.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 3 | Pd₂(dba)₃, Xantphos, NaOtBu, toluene, 110°C, 24 h | 60–70% |
Alkylation to Introduce Bromoethyl Group
The Boc-protected piperazine is alkylated with 1,2-dibromoethane in dichloromethane (DCM) using diisopropylethylamine (DIPEA) as a base, yielding tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate .
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 4 | 1,2-Dibromoethane, DIPEA, DCM, 30°C, 72 h | 36% |
Bromide-to-Amine Conversion
The bromoethyl intermediate undergoes azidation (NaN₃, DMF, 60°C) followed by Staudinger reduction (PPh₃, H₂O/THF) or catalytic hydrogenation (H₂, Pd/C) to yield 2-[4-(2-fluorophenyl)piperazin-1-yl]ethylamine .
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 5 | NaN₃, DMF, 60°C → H₂, Pd/C, MeOH | 65–75% |
Amide Coupling: Final Assembly
The benzoyl chloride is reacted with 2-[4-(2-fluorophenyl)piperazin-1-yl]ethylamine in dichloromethane (DCM) or tetrahydrofuran (THF) using triethylamine (Et₃N) as a base. Alternatively, coupling agents like HATU or EDCl facilitate the reaction under mild conditions.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 6 | HATU, DIPEA, DMF, RT, 12 h | 70–80% |
Optimization and Challenges
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for high-purity synthesis of this compound, and how can side reactions be minimized?
- Methodology : Multi-step synthesis involving nucleophilic substitution and coupling reactions. For example, piperazine derivatives are often alkylated with bromoethyl intermediates, followed by benzamide coupling using carbodiimide-based reagents (e.g., EDCI/HOBt) under inert conditions. Purification via column chromatography (normal or reverse-phase) with gradients such as dichloromethane/methanol is critical to isolate the target compound from byproducts .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Use anhydrous solvents to avoid hydrolysis of the isopropoxy group.
Q. How can researchers confirm the molecular structure and purity of this compound?
- Analytical Techniques :
- X-ray crystallography : Determines absolute configuration and piperazine ring conformation (e.g., chair vs. boat). Parameters like unit cell dimensions (e.g., a = 11.480 Å, β = 108.5°) and hydrogen bonding patterns (e.g., C–H⋯O interactions) are critical .
- NMR/MS : H NMR confirms substituent integration (e.g., fluorophenyl protons at δ 7.1–7.3 ppm). High-resolution MS validates molecular weight (expected [M+H] ~470 g/mol) .
Advanced Research Questions
Q. How can the compound’s binding affinity for serotonin receptors (e.g., 5-HT) be systematically optimized?
- Structure-Activity Relationship (SAR) Strategies :
- Modify the fluorophenyl group : Replace 2-fluorine with electron-withdrawing groups (e.g., Cl, CF) to enhance receptor-ligand π-π stacking.
- Adjust the piperazine-ethyl linker : Elongate the chain or introduce methyl groups to probe steric effects.
- In silico docking : Use software like AutoDock to predict interactions with 5-HT binding pockets (e.g., residues Ser159, Asp116). Validate with radioligand displacement assays (e.g., H-8-OH-DPAT) .
Q. How should researchers resolve contradictions between in vitro potency and in vivo pharmacokinetic (PK) data?
- Experimental Design :
- In vitro : Measure metabolic stability in liver microsomes (e.g., CYP450 isoforms). Low stability may explain poor in vivo exposure.
- Formulation Adjustments : Introduce solubilizing groups (e.g., sulfonyl or PEG linkers) to improve bioavailability.
- Comparative Studies : Benchmark against analogs like N-[4-(4-fluorophenyl)piperazin-1-yl]butyl benzamides, which show enhanced blood-brain barrier penetration due to lipophilic side chains .
Q. What computational methods are effective in predicting pharmacokinetic and toxicity profiles?
- QSAR Models : Use descriptors like logP (optimal range: 2–4) and polar surface area (<90 Ų) to predict absorption.
- ADMET Prediction : Tools like SwissADME or ADMETLab 2.0 assess hepatotoxicity risks based on structural alerts (e.g., reactive metabolites from fluorophenyl moieties).
- Molecular Dynamics (MD) : Simulate compound stability in lipid bilayers to estimate CNS penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
